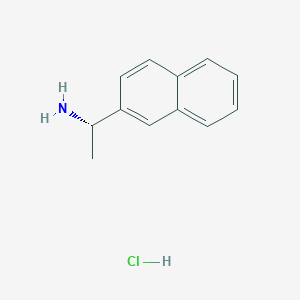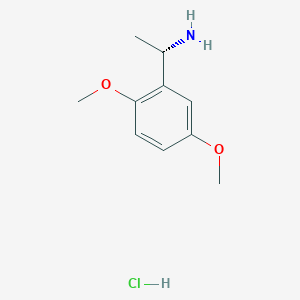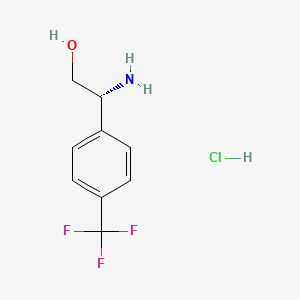
(S)-3-(1-Aminoethyl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-Aminoethyl)phenol hydrochloride: is a chiral organic compound that serves as a versatile building block in synthetic chemistry. It is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules due to its chiral center, which can impart specific stereochemistry to the final products.
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method involves the asymmetric catalytic synthesis of the compound using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess.
Biomimetic Chemocatalysis: Inspired by enzymatic transaminations, this method uses biomimetic catalysts to achieve the asymmetric synthesis of the compound.
Industrial Production Methods:
Large-Scale Synthesis: For industrial-scale production, optimized processes are developed to ensure cost-effectiveness and scalability. These processes often involve the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
(S)-3-(1-Aminoethyl)phenol hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro compound.
Reduction: The nitro group can be reduced to an amine, providing a route to different amine derivatives.
Substitution Reactions: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amino group.
Amine Derivatives: Formed through the reduction of nitro groups.
Ethers and Esters: Produced from substitution reactions involving the hydroxyl group.
Scientific Research Applications
(S)-3-(1-Aminoethyl)phenol hydrochloride: has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to study enzyme-substrate interactions and to develop enzyme inhibitors.
Medicine: It serves as a precursor in the synthesis of various drugs, particularly those with chiral centers that are crucial for their biological activity.
Industry: It is employed in the development of new materials and chemical processes that require chiral specificity.
Mechanism of Action
The mechanism by which (S)-3-(1-Aminoethyl)phenol hydrochloride exerts its effects depends on its specific application. For example, in drug synthesis, the chiral center can interact with biological targets in a stereo-specific manner, leading to desired therapeutic effects. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
(S)-3-(1-Aminoethyl)phenol hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other chiral phenols, such as (R)-3-(1-Aminoethyl)phenol hydrochloride, and various substituted phenols.
Uniqueness: The specific stereochemistry of This compound makes it particularly valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
3-[(1S)-1-aminoethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBKHDKLDOGKKN-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R)-1-(6-bromopyridin-2-yl)ethyl]azanium;chloride](/img/structure/B7948436.png)








